molecular formula C142H228N42O58 B165123 Pthrp (107-139) CAS No. 137348-10-8

Pthrp (107-139)

Katalognummer: B165123
CAS-Nummer: 137348-10-8
Molekulargewicht: 3451.6 g/mol
InChI-Schlüssel: OGWYPOZJKVZDEZ-SZCRPAFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Parathyroid hormone-related protein (PTHrP) is a multifunctional peptide involved in calcium homeostasis, bone metabolism, and tissue development. The C-terminal fragment PTHrP (107-139) is a bioactive region distinct from the N-terminal domain (1-36/1-34) that binds to the PTH/PTHrP type 1 receptor (PTH1R). Key characteristics include:

  • Receptor Interaction: Binds to VEGF receptor-2 (VEGFR2) to promote osteoblast survival and ERK/Akt signaling .
  • Cellular Effects: Enhances adipogenesis in mesenchymal stem cells (MSCs) while suppressing osteogenic markers like RUNX2 and alkaline phosphatase (ALP) .
  • Therapeutic Potential: Reduces bone resorption in osteoporosis models and improves cardiac function post-myocardial infarction by promoting angiogenesis .

Vorbereitungsmethoden

Recombinant DNA Technology for PTHrP (107-139) Production

Minicircle Vector Construction and Plasmid Design

The most advanced method for PTHrP (107-139) production involves recombinant DNA technology using minicircle vectors. A 2021 study engineered a minicircle DNA vector (mcPTHrP 1–34+107–139) to co-express the N-terminal (1–34) and C-terminal (107–139) domains of PTHrP . The parental plasmid was designed with a BamHI/XbaI cloning site to insert the PTHrP (107–139) sequence (Figure 1A). The bacterial backbone was removed via arabinose-induced recombination, yielding a supercoiled minicircle devoid of antibiotic resistance genes .

Table 1: Key Steps in Minicircle Vector Preparation

StepDescriptionConfirmation Method
Plasmid constructionInsertion of PTHrP (107–139) into BamHI/XbaI sitesRestriction digest (Fig. 1B)
Minicircle generationArabinose-induced excision of bacterial backboneAgarose gel electrophoresis
TransfectionDelivery into HEK293T cells or mesenchymal stem cells (MSCs)GFP fluorescence (Fig. 1C)
Expression validationRT-PCR and immunofluorescence for PTHrP (107–139)Band intensity analysis

Expression in Mammalian Cell Lines

HEK293T cells transfected with mcPTHrP 1–34+107–139 showed robust expression of the peptide, confirmed via RT-PCR and immunofluorescence . GFP co-expression served as a transfection efficiency marker, with >80% of cells exhibiting fluorescence 48 hours post-transfection . Engineered MSCs (eMSCs) further demonstrated sustained peptide production, enabling intraperitoneal delivery in murine models .

Posttranslational Processing in Biological Systems

Alternative Splicing and Proteolytic Cleavage

Full-length PTHrP (1–173) undergoes tissue-specific proteolytic cleavage to generate PTHrP (107–139). This process is mediated by proprotein convertases, yielding bioactive fragments . In vascular smooth muscle cells, nuclear targeting of PTHrP (107–139) is facilitated by a bipartite nuclear localization signal (amino acids 87–107), enabling intracrine signaling .

Table 2: Key Domains in PTHrP Processing

DomainAmino Acid ResiduesFunctionReference
Nuclear localization87–107Intracrine signaling and mitogenesis
Osteostatin region107–111Inhibition of osteoclast activity
Receptor-binding107–139Interaction with VEGF receptors

In Vitro Processing in Osteoblastic Cells

Human osteoblastic cells exposed to PTHrP (107–139) exhibited dose-dependent modulation of osteogenic and adipogenic markers. For example, continuous exposure to 10 nM PTHrP (107–139) reduced alkaline phosphatase (ALP) activity by 40% in mesenchymal stem cells (MSCs), while intermittent exposure enhanced VEGF expression .

Synthetic Peptide Preparation

Quality Control and Validation

Synthetic and recombinant PTHrP (107–139) batches are validated using:

  • Mass spectrometry : To confirm molecular weight (expected: 3802.3 Da).

  • Circular dichroism : To assess secondary structure (α-helical content in aqueous solutions).

  • Biological assays : Inhibition of osteoclast activity in murine calvaria (70% reduction at 4 × 10⁻¹¹ mol doses) .

Comparative Analysis of Preparation Methods

Table 3: Efficacy of Recombinant vs. Synthetic PTHrP (107–139)

ParameterRecombinant ProductionSynthetic Peptides
Yield0.5–1.0 mg/L in HEK293T10–20 mg per synthesis cycle
Purity>90% (HPLC)>95% (HPLC)
BioactivityEnhanced VEGF expression 70% osteoclast inhibition
CostHigh (vector construction)Moderate
ScalabilitySuitable for large-scaleLimited by SPPS efficiency

Analyse Chemischer Reaktionen

Receptor Binding and Signaling Pathways

PTHrP(107-139) interacts with receptors distinct from the classical PTH1R receptor. Studies show it activates G protein-coupled receptors (GPCRs) linked to:

  • Calcium Mobilization : Induces rapid intracellular Ca²⁺ influx via L-type voltage-sensitive calcium channels in osteoblastic UMR 106 cells, with an EC₅₀ of 1.7 nM .

  • Protein Kinase C (PKC) Activation : Binds to a putative TRSAW receptor (Thr¹⁰⁷-Arg-Ser-Ala-Tyr¹¹¹ sequence), stimulating membrane-bound PKC activity without adenylate cyclase involvement .

  • Antagonistic Effects : Competes with PTHrP(1-36) for receptor binding but does not activate cAMP pathways, suggesting divergent signaling mechanisms .

Modulation of Intracellular Calcium Levels

PTHrP(107-139) triggers transient Ca²⁺ spikes in multiple cell types:

Cell TypeCa²⁺ ResponseMechanismSource
Osteoblastic UMR 106200 nM peak [Ca²⁺]ₐPTX-sensitive Gαi/o coupling
KeratinocytesSustained Ca²⁺ influxL-type channel activation

This Ca²⁺ signaling upregulates calcium-responsive genes (e.g., c-fos) and modulates calmodulin-dependent pathways .

Antioxidant Activity

PTHrP(107-139) demonstrates redox-modulating properties:

  • Reactive Oxygen Species (ROS) Scavenging : Reduces H₂O₂-induced ROS production by 58% in osteoblasts at 100 nM .

  • Forkhead Box O (FOXO) Inhibition : Suppresses FOXO activation by 40% under oxidative stress, preserving Wnt/β-catenin signaling .

Impact on Bone Resorption

In vivo studies reveal dose-dependent inhibition of osteoclast activity:

ParameterControlDiabeticDiabetic + PTHrP(107-139)
Osteoclast Number/mm²2.66 ± 0.111.54 ± 0.16**2.43 ± 0.18***
Trabecular Bone Volume16.85 ± 0.62%10.25 ± 0.90%*12.43 ± 1.00%***

*P < 0.05 vs. control; **P < 0.01 vs. control; ***P < 0.05 vs. diabetic .

Mechanistically, it reverses high glucose-induced suppression of PTH1R expression in bone marrow stromal cells (BMSCs) by 1.8-fold .

Structural Determinants of Reactivity

Key residues critical for function:

  • Thr¹⁰⁷-Arg-Ser-Ala-Tyr¹¹¹ : Essential for TRSAW receptor binding and PKC activation .

  • C-terminal Stability : Resists proteolytic degradation longer than N-terminal fragments (1-36), enhancing in vivo efficacy .

This peptide’s multifaceted reactivity underscores its therapeutic potential in bone disorders and oxidative stress-related pathologies. Further studies are needed to map its full interactome and catalytic modifications.

Wissenschaftliche Forschungsanwendungen

Bone Metabolism

PTHrP (107-139) has demonstrated significant effects on bone metabolism, particularly in the regulation of osteoclasts and osteoblasts.

  • Inhibition of Osteoclast Activity : Studies have shown that PTHrP (107-139) significantly reduces osteoclast numbers and activity. In an in vivo mouse model, administration of this peptide resulted in a 70% decrease in osteoclast number after just five days of treatment, demonstrating its potent inhibitory effects on bone resorption .
ParameterControl GroupPTHrP (107-139) Group% Change
Osteoclast Number10 ± 13 ± 0.5-70%
Osteoblast Number8 ± 14.8 ± 0.6-40%
Eroded Perimeter100 µm50 µm-50%
  • Osteoblastic Differentiation : Intermittent exposure to PTHrP (107-139) has been shown to stimulate osteoblastic differentiation, contrasting with continuous exposure which inhibits alkaline phosphatase activity .

Cell Survival Mechanisms

Signaling PathwayEffect of PTHrP (107-139)
VEGFR-2 ActivationIncreased cell survival
ERK1/2 ActivationPro-survival signaling
Akt ActivationEnhanced cell proliferation

Cancer Biology

The role of PTHrP (107-139) extends into oncology, where it is implicated in tumor growth and metastasis.

  • Pro-Survival Factor : Research indicates that PTHrP acts as a pro-survival factor in various cancer cell lines, including breast and prostate cancer cells. For instance, overexpression of PTHrP has been linked to increased tumor size and resistance to apoptosis .
Cancer TypeEffect Observed
Breast CancerIncreased proliferation
Prostate CancerEnhanced tumor growth

The peptide's ability to activate multiple signaling pathways makes it a potential target for therapeutic interventions aimed at inhibiting tumor progression .

Case Study 1: Bone Resorption Inhibition

In a controlled study involving adult mice, researchers administered varying doses of PTHrP (107-139). Results indicated significant reductions in both osteoclast activity and overall bone resorption metrics, highlighting its potential as a therapeutic agent for conditions characterized by excessive bone loss .

Case Study 2: Tumor Growth Modulation

A study on MCF-7 breast cancer cells demonstrated that PTHrP (107-139) could modulate intracellular calcium levels, influencing cell proliferation rates. The findings suggest that targeting this peptide could provide new avenues for cancer treatment strategies focusing on tumor growth inhibition .

Wirkmechanismus

Parathyroid hormone-related protein (107-139) exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

PTHrP (1-36)

  • Receptor : Binds PTH1R, the same receptor as parathyroid hormone (PTH) .
  • Pathways : Activates protein kinase A (PKA) and cAMP-dependent signaling .
  • Biological Effects :
    • Osteogenesis : Increases ALP activity and RUNX2 expression in MSCs, promoting early osteoblast differentiation .
    • Adipogenesis : Inhibits adipocyte formation by suppressing PPARγ and LPL expression .
  • Therapeutic Role : Acts as a bone anabolic agent, contrasting with PTHrP (107-139)’s adipogenic tendency .

PTHrP (1-34)

  • Receptor/Pathway : Shares PTH1R with PTHrP (1-36) but induces IL-6 via PKA, unlike the PKC-dependent mechanism of PTHrP (107-139) .
  • Functional Overlap : Both (1-34) and (107-139) stimulate IL-6 secretion in osteoblasts, but (107-139) uniquely inhibits osteopontin mRNA .

Full-Length PTHrP (1-141)

  • Domains : Contains N-terminal (1-36), mid-region (38-94), and C-terminal (107-139) regions.
  • Functional Synergy : The C-terminal domain inhibits osteoclast activity, while the N-terminal domain promotes osteoblast differentiation .
  • Divergent Effects : Full-length PTHrP inhibits bone resorption via (107-139), whereas isolated (107-139) promotes adipogenesis in MSCs .

Mid-Region PTHrP (38-94)

  • Role : Lacks significant osteogenic or adipogenic activity compared to (107-139) or (1-36) .
  • Receptor : Acts via a distinct mid-region receptor, influencing placental calcium transport .

Mechanistic and Functional Differences

Receptor Specificity

Compound Primary Receptor Pathway
PTHrP (1-36) PTH1R cAMP/PKA
PTHrP (107-139) VEGFR2 PKC/ERK/Akt
Mid-Region (38-94) Uncharacterized Phospholipase C

Effects on MSC Differentiation

Marker PTHrP (1-36) PTHrP (107-139)
RUNX2 (Osteogenesis) ↑↑ (Early phase) ↓ (Day 18)
PPARγ (Adipogenesis) ↓↓ ↑↑
ALP Activity ↑↑ ↓↓

Source:

Clinical Implications

  • PTHrP (107-139): Potential for treating osteoporosis by reducing bone turnover and enhancing vascularization in ischemic tissues .
  • PTHrP (1-36) : Superior for bone formation but may exacerbate fat accumulation in metabolic disorders .

Contradictions and Context-Dependent Effects

  • Adipogenesis vs. Anti-Resorption : While PTHrP (107-139) promotes adipogenesis in MSCs, it reduces osteoclast activity in ovariectomized rats, highlighting tissue-specific roles .
  • IL-6 Induction : Both (1-36) and (107-139) increase IL-6 in osteoblasts, but (107-139)’s PKC-dependent mechanism suggests divergent therapeutic targets .

Biologische Aktivität

Parathyroid hormone-related protein (PTHrP) is a significant regulator of bone metabolism and has various biological activities. The peptide fragment PTHrP (107-139) is particularly notable for its unique effects on osteoblastic and osteoclastic cells, influencing bone turnover and cellular signaling pathways. This article synthesizes current research findings on the biological activity of PTHrP (107-139), highlighting its mechanisms, effects on bone cells, and potential therapeutic implications.

Overview of PTHrP (107-139)

PTHrP (107-139) is a C-terminal fragment of the full-length PTHrP, which is known to interact with various receptors, including the parathyroid hormone 1 receptor (PTH1R). This fragment has been shown to possess distinct biological activities compared to other regions of PTHrP, particularly in its effects on calcium mobilization, cytokine production, and cellular differentiation.

Calcium Mobilization

PTHrP (107-139) has been demonstrated to induce a rapid increase in intracellular calcium levels [Ca2+]i[Ca^{2+}]_i in osteoblastic osteosarcoma UMR 106 cells. The effective concentration (EC50) for this response is approximately 0.1 pM, making it significantly more potent than PTHrP (1-36), which has an EC50 of around 1 nM . This calcium influx is critical for various cellular functions, including gene expression and cell survival.

Cytokine Production

Research indicates that PTHrP (107-139) stimulates the production of interleukin-6 (IL-6) in human osteoblastic cells. The peptide induces IL-6 mRNA expression twofold over basal levels within 1 to 2 hours after treatment . This effect is mediated through specific receptors distinct from PTH1R and involves protein kinase C pathways .

Osteoblasts

PTHrP (107-139) has been shown to inhibit alkaline phosphatase (ALP) activity in osteoblast-like cells, suggesting an inhibitory effect on osteoblastic differentiation. Continuous exposure to this peptide reduces early markers of osteogenesis, such as ALP and runt-related transcription factor 2 (Runx2) . However, intermittent exposure can stimulate osteoblastic differentiation under certain conditions .

Osteoclasts

In vivo studies have highlighted the role of PTHrP (107-139) as a potent inhibitor of bone resorption. In experiments involving adult mice, administration of this peptide resulted in significant reductions in osteoclast numbers and activity, indicating its potential as a therapeutic agent for conditions characterized by increased bone resorption . Specifically, there was a reported 70% decrease in osteoclast perimeter and a substantial reduction in eroded bone perimeter following treatment with various doses of PTHrP (107-139) .

Comparative Biological Activity Table

Activity Effect Reference
Calcium MobilizationInduces rapid increase in [Ca2+]i[Ca^{2+}]_i
IL-6 ProductionStimulates IL-6 mRNA expression
Osteoblast DifferentiationInhibits ALP activity; affects early markers
Osteoclast ActivityInhibits bone resorption; reduces osteoclast number

Case Studies and Research Findings

  • Calcium Response Study : A study demonstrated that PTHrP (107-139) effectively mobilizes calcium in UMR 106 cells, with responses being dose-dependent and more efficient than other PTHrP fragments. This suggests that the C-terminal domain may have specialized roles in cellular signaling beyond those mediated by the full-length protein .
  • Cytokine Induction : Another investigation revealed that both PTHrP (1-34) and PTHrP (107-139) could stimulate IL-6 secretion from human trabecular bone-derived osteoblasts, indicating their potential role in inflammatory responses related to bone metabolism .
  • In Vivo Bone Resorption Study : An experiment involving male mice showed that injections of PTHrP (107-139) led to significant decreases in markers of bone resorption after five days of treatment. These findings support the hypothesis that this peptide could be utilized therapeutically to manage conditions like osteoporosis .

Q & A

Basic Research Questions

Q. What are the primary functional roles of PTHrP (107-139) in bone and cartilage biology?

PTHrP (107-139) exhibits dual regulatory effects: it promotes osteoblast proliferation and suppresses chondrocyte differentiation. Experimental studies using Tet-off/Tet-on systems in chondrocytes demonstrated increased expression of proliferative markers (e.g., proliferating cell nuclear antigen) and type II collagen, while reducing type X collagen (a marker of hypertrophy) . In diabetic osteoporotic models, PTHrP (107-139) reverses bone structural deterioration and enhances osteoblast differentiation in MC3T3-E1 cells . Methodologically, inducible expression systems and immunohistochemistry for collagen isoforms are critical for validating these effects.

Q. How does PTHrP (107-139) interact with signaling pathways to regulate bone turnover?

PTHrP (107-139) modulates bone turnover via PKC-dependent pathways. In human osteoblasts, it induces IL-6 secretion through protein kinase C (PKC) activation, independent of PKA, as shown by inhibitor assays (bisindolylmaleimide I vs. H89/Rp-cAMPS) . Additionally, it suppresses BMP6 expression in chondrocytes, indirectly inhibiting Ihh signaling and delaying terminal differentiation . Researchers should prioritize kinase-specific inhibitors and qPCR for pathway analysis.

Q. What experimental models are suitable for studying PTHrP (107-139) in vitro and in vivo?

In vitro:

  • Tet-off/Tet-on systems for controlled PTHrP (107-139) expression in chondrocytes .
  • siRNA-mediated silencing of PTH1R in MC3T3-E1 osteoblasts to dissect receptor-dependent vs. independent effects . In vivo:
  • Streptozotocin-induced diabetic murine models to assess bone regeneration .
  • Conditional knockout models (e.g., gp130 deletion) to study cytokine crosstalk .

Advanced Research Questions

Q. How can contradictory findings about PTHrP (107-139)'s role in Ihh signaling be resolved?

Evidence conflicts on whether PTHrP (107-139) suppresses Ihh expression. In chondrocytes, PTHrP (107-139) downregulates BMP6 (an Ihh activator) but does not alter Ihh levels directly, suggesting fragment-specific or model-dependent effects . Discrepancies may arise from differences in cell type (e.g., hypertrophic chondrocytes vs. osteoblasts) or assay sensitivity (e.g., RNA-seq vs. RT-PCR). Researchers should standardize experimental conditions and include multiple readouts (e.g., Ptc receptor expression, Ihh/PTHrP feedback loops).

Q. What methodological challenges exist in quantifying PTHrP (107-139) in biological samples?

Cross-reactivity assays reveal that mid-region PTHrP (38-94) exhibits 8.3% interference in ELISAs, while N- and C-terminal fragments show ≤1.1% cross-reactivity . To ensure accuracy:

  • Use EDTA plasma for stability (3 days refrigerated, 34 days frozen).
  • Validate assays with spike-recovery tests (85–108% recovery) and exclude hemolyzed/icteric samples.
  • Employ tandem mass spectrometry for absolute quantification in complex matrices.

Q. Does PTHrP (107-139) exhibit intracrine signaling, and how does this affect osteoblast function?

PTHrP (107-139) lacks a nuclear localization signal (NLS) but interacts with importin-β via residues 66–94 for nuclear translocation in some cell types . In osteoblasts, nuclear PTHrP regulates apoptosis and proliferation, potentially through NF-κB activation . Advanced techniques like subcellular fractionation and chromatin immunoprecipitation (ChIP) are necessary to map intracrine mechanisms.

Q. Data Contradiction Analysis

Q. Why do studies report divergent effects of PTHrP (107-139) on osteoclast activity?

While PTHrP (107-139) inhibits osteoclastogenesis in diabetic models , it stimulates IL-6 (a pro-osteoclastogenic cytokine) in osteoblasts . This paradox may reflect cell-specific responses: IL-6 induction in osteoblasts could indirectly enhance osteoclast differentiation via RANKL, while direct PTHrP (107-139) signaling in osteoclast precursors may suppress resorption. Co-culture experiments and RANKL/OPG ratio analysis are recommended to clarify this.

Q. Key Methodological Recommendations

  • Assay Design : Use dual-antibody ELISAs with validated cross-reactivity profiles .
  • Pathway Analysis : Combine kinase inhibitors (e.g., bisindolylmaleimide I for PKC) with transcriptional profiling .
  • Model Systems : Prioritize inducible expression systems to avoid confounding developmental effects .

Eigenschaften

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]oxy-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H228N42O58/c1-58(2)33-73(143)113(213)162-77(28-30-104(210)241-105(211)49-157-116(216)89(50-185)161-97(198)47-156-134(234)108(66(15)193)183-135(235)107(63(11)12)180-98(199)48-155-117(217)90(51-186)174-126(226)86(41-101(204)205)171-121(221)81(36-61(7)8)168-123(223)83(38-70-44-153-75-24-20-19-23-72(70)75)166-112(212)64(13)159-129(229)91(52-187)175-118(218)76(25-21-31-151-141(146)147)164-133(233)106(145)65(14)192)115(215)154-46-96(197)160-85(40-100(202)203)125(225)170-84(39-71-45-150-57-158-71)124(224)169-82(37-62(9)10)122(222)176-93(54-189)131(231)173-88(43-103(208)209)128(228)181-109(67(16)194)136(236)178-94(55-190)132(232)182-111(69(18)196)138(238)184-110(68(17)195)137(237)179-95(56-191)140(240)242-139(239)79(26-22-32-152-142(148)149)165-130(230)92(53-188)177-127(227)87(42-102(206)207)172-120(220)80(35-60(5)6)167-119(219)78(27-29-99(200)201)163-114(214)74(144)34-59(3)4/h19-20,23-24,44-45,57-69,71,73-74,76-95,106-111,153,185-196H,21-22,25-43,46-56,143-145H2,1-18H3,(H,154,215)(H,155,217)(H,156,234)(H,157,216)(H,159,229)(H,160,197)(H,161,198)(H,162,213)(H,163,214)(H,164,233)(H,165,230)(H,166,212)(H,167,219)(H,168,223)(H,169,224)(H,170,225)(H,171,221)(H,172,220)(H,173,231)(H,174,226)(H,175,218)(H,176,222)(H,177,227)(H,178,236)(H,179,237)(H,180,199)(H,181,228)(H,182,232)(H,183,235)(H,184,238)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,146,147,151)(H4,148,149,152)/t64-,65+,66+,67+,68+,69+,71?,73-,74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,106-,107-,108-,109-,110-,111-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWYPOZJKVZDEZ-SZCRPAFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(C)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)OC(=O)CC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC(C)C)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H228N42O58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137348-10-8
Record name Parathyroid hormone-related protein (107-139)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137348108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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